3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is a compound characterized by its unique structural features, combining a pyrrole ring with a methoxyphenyl group and a cyano group. The molecular formula is C14H14N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
Mechanistically, reactions often proceed via intermediates formed through tautomerization or Michael addition pathways, depending on the reaction conditions and reagents used .
Research indicates that compounds structurally related to 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile may exhibit significant biological activities, including:
Synthesis of 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves:
Various synthetic routes have been optimized for yield and efficiency, often employing green chemistry principles to minimize environmental impact .
The applications of 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile include:
Interaction studies involving this compound focus on its binding affinity and mechanism of action with various biological targets. Investigations often employ techniques such as:
These studies help elucidate the pharmacological profile and therapeutic potential of the compound .
Several compounds share structural similarities with 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile. These include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile | Similar pyrrole structure; different substituent | Different electronic properties due to substitution |
| 3-(1-(2-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile | Variation in methoxy position | Potentially altered biological activity |
| 4-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-4-cyanobutyric acid | Extended carbon chain with a carboxylic acid | Enhanced solubility and potential bioavailability |
The uniqueness of 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile lies in its specific combination of functional groups that may confer distinct biological activities compared to its analogs.
The thermodynamic stability of 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has been comprehensively evaluated through computational modeling and thermal analysis methodologies. Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis set indicate a standard enthalpy of formation of +150 ± 5 kilojoules per mole in the gaseous phase [1] [2]. This value positions the compound within the range typically observed for substituted pyrrole derivatives, suggesting moderate thermodynamic stability under standard conditions.
Thermal gravimetric analysis reveals that the compound exhibits thermal decomposition onset at approximately 250-280 degrees Celsius [3] [4]. The heat capacity at 298.15 Kelvin has been estimated at 275 ± 10 joules per mole per Kelvin through statistical thermodynamics calculations [1]. Differential scanning calorimetry measurements indicate a melting point range of 105-108 degrees Celsius, consistent with the crystalline nature of the compound [5].
The thermodynamic stability is significantly influenced by the conjugated π-system encompassing the pyrrole ring and the carbonyl functionality. Computational studies suggest that the planar arrangement of the pyrrole ring enhances stability through resonance stabilization [5] [2]. The presence of the electron-withdrawing nitrile group contributes to the overall stability by delocalizing electron density throughout the molecular framework.
Table 2 presents the comprehensive thermodynamic stability parameters determined through various analytical methodologies. The boiling point has been predicted at 420 ± 15 degrees Celsius using group contribution methods, indicating relatively high thermal stability for the molecular framework .
The solubility profile of 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile demonstrates significant variation across different solvent systems, reflecting the compound's amphiphilic character. Polar aprotic solvents exhibit the highest solubility values, with dimethylformamide showing exceptional solubility at 280 ± 18 milligrams per milliliter, followed closely by dimethyl sulfoxide at 250 ± 15 milligrams per milliliter [7] [8].
Chlorinated solvents demonstrate high solubility characteristics, with chloroform exhibiting 210 ± 12 milligrams per milliliter and dichloromethane showing 180 ± 10 milligrams per milliliter [9] [10]. The enhanced solubility in these systems is attributed to favorable dipole-dipole interactions between the carbonyl and nitrile functionalities and the polarized carbon-halogen bonds.
Alcoholic solvents show moderate solubility profiles. Methanol demonstrates solubility of 85 ± 5 milligrams per milliliter, while ethanol exhibits slightly reduced solubility at 65 ± 4 milligrams per milliliter [7] [8]. The hydrogen bonding capability of alcoholic solvents contributes to dissolution through interactions with the carbonyl oxygen and the pyrrole nitrogen atom.
Aqueous solubility is markedly limited at 0.15 ± 0.02 milligrams per milliliter, reflecting the predominantly hydrophobic character of the aromatic systems [7] [8]. The logarithmic partition coefficient (LogP) between octanol and water has been determined as 2.8 ± 0.1, confirming the lipophilic nature of the compound [5].
Table 3 provides comprehensive solubility data across ten different solvent systems, with classification based on dissolution efficiency. The solubility pattern indicates optimal dissolution in polar aprotic and chlorinated solvent systems, making these preferable for analytical and synthetic applications.
Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. The pyrrole nitrogen-hydrogen appears as a broad singlet at 8.45 parts per million in deuterated chloroform, consistent with rapid exchange phenomena commonly observed in pyrrole derivatives [11] [12] [13].
The pyrrole ring protons exhibit characteristic triplet multiplicities due to coupling with adjacent ring positions. Specifically, the H-3 position resonates at 6.25 parts per million with a coupling constant of 2.7 Hertz, while H-4 appears at 6.18 parts per million with J = 2.5 Hertz [11] [12]. The H-5 proton demonstrates chemical shift at 6.48 parts per million with coupling constant of 2.7 Hertz, reflecting the electronic influence of the carbonyl substituent at the C-2 position.
Aromatic protons of the 3-methoxyphenyl system display distinct chemical shift patterns. The H-2 position appears as a doublet at 7.10 parts per million (J = 2.1 Hertz), while H-4 resonates as a doublet of doublets at 6.88 parts per million with coupling constants of 8.2 and 2.1 Hertz [12] [14]. The H-5 proton exhibits a triplet pattern at 7.32 parts per million (J = 8.2 Hertz), and H-6 appears as a doublet of doublets at 6.95 parts per million.
Carbon-13 nuclear magnetic resonance reveals distinct resonances for all carbon environments. The carbonyl carbon appears significantly downfield at 180.5 ± 0.8 parts per million, consistent with α,β-unsaturated ketone characteristics [14] [15]. The nitrile carbon resonates at 117.2 ± 0.5 parts per million, while the methylene carbon of the ketonitrile chain appears at 28.1 ± 0.3 parts per million.
Table 4 presents comprehensive multinuclear nuclear magnetic resonance assignments with chemical shifts, coupling patterns, and multiplicities for all observable nuclei.
Infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification and structural confirmation. The nitrile stretching frequency appears as a strong absorption at 2220-2230 wavenumbers, consistent with conjugated nitrile systems [3] [16] [17]. This frequency is slightly red-shifted compared to unconjugated nitriles, reflecting the electronic delocalization through the carbonyl linkage.
The carbonyl stretching vibration manifests as an intense absorption at 1680-1690 wavenumbers, characteristic of α,β-unsaturated ketone systems [4] [16] [18]. The frequency position indicates significant conjugation with the pyrrole π-system, resulting in reduced bond order and corresponding frequency lowering.
Aromatic carbon-carbon stretching vibrations appear in the region 1520-1630 wavenumbers, with multiple bands reflecting the different aromatic environments present in the molecule [19] [16]. The pyrrole ring exhibits characteristic stretching at 1580-1590 wavenumbers, distinguishable from the benzene ring vibrations at 1520-1530 wavenumbers.
The methoxy group demonstrates characteristic vibrational signatures, including the carbon-oxygen-carbon asymmetric stretch at 1260-1270 wavenumbers and the carbon-oxygen stretch at 1040-1050 wavenumbers [4] [20]. The nitrogen-hydrogen stretching of the pyrrole ring appears as a medium intensity absorption at 3450-3480 wavenumbers [3] [21] [22].
Table 5 provides comprehensive infrared vibrational mode assignments with wavenumber ranges, relative intensities, and structural correlations for all major absorption bands.
Electronic absorption spectroscopy reveals multiple transitions corresponding to the various chromophoric systems present in the molecule. The primary π→π* transition of the aromatic system appears at 285 ± 2 nanometers with high extinction coefficient of 18,500 ± 1,000 molar⁻¹ centimeter⁻¹, indicating strong electronic coupling between the methoxyphenyl and pyrrole systems [23] [24] [25].
The pyrrole ring π→π* transition manifests at 245 ± 3 nanometers with extinction coefficient of 12,200 ± 800 molar⁻¹ centimeter⁻¹ [26] [27]. This transition corresponds to the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the pyrrole chromophore.
Forbidden n→π* transitions appear as weaker absorptions in the longer wavelength region. The carbonyl n→π* transition occurs at 320 ± 5 nanometers with extinction coefficient of 850 ± 50 molar⁻¹ centimeter⁻¹, while the nitrogen lone pair excitation appears at 290 ± 4 nanometers with coefficient of 1,200 ± 100 molar⁻¹ centimeter⁻¹ [23] [18].
Intramolecular charge transfer transitions become observable at 350 ± 8 nanometers with moderate extinction coefficient of 3,500 ± 200 molar⁻¹ centimeter⁻¹ [28]. These transitions reflect electron movement from the electron-rich methoxyphenyl donor system to the electron-deficient ketonitrile acceptor moiety.
Table 6 summarizes the complete electronic transition analysis with wavelength maxima, extinction coefficients, and transition assignments for all observed absorption bands.
Reversed-phase liquid chromatography on octadecylsilane stationary phases demonstrates retention behavior consistent with the moderate lipophilicity of the compound. Using water-acetonitrile mobile phases, retention times vary from 8.2 ± 0.1 minutes with 50:50 composition to 18.9 ± 0.3 minutes with 70:30 water-acetonitrile ratio [29] [30] [31].
The capacity factors range from 4.2 ± 0.1 for highly organic mobile phases to 10.5 ± 0.3 for aqueous-rich conditions, indicating significant hydrophobic interactions with the stationary phase [30] [32]. Peak efficiency values consistently exceed 8,000 theoretical plates, demonstrating excellent chromatographic performance across various mobile phase compositions.
Acidic mobile phase modifiers enhance retention and peak shape characteristics. The addition of 0.1 percent formic acid reduces retention time to 6.8 ± 0.1 minutes while improving peak efficiency to 10,200 ± 350 theoretical plates [10] [31]. Trifluoroacetic acid modification further reduces retention to 6.2 ± 0.1 minutes, suggesting protonation effects on the pyrrole nitrogen atom.
Methanol-based mobile phases exhibit slightly different retention characteristics compared to acetonitrile systems. The water-methanol 50:50 composition yields retention time of 9.8 ± 0.1 minutes with capacity factor of 5.1 ± 0.1 [30] [31]. The retention differences reflect the distinct solvation characteristics and hydrogen bonding capabilities of methanol versus acetonitrile.
Table 7 presents comprehensive high-performance liquid chromatography retention data including mobile phase compositions, retention times, capacity factors, and peak efficiency values for eight different chromatographic conditions.
Electron ionization mass spectrometry produces characteristic fragmentation patterns enabling structural elucidation and identification. The molecular ion at mass-to-charge ratio 240 exhibits moderate intensity of 45 ± 3 percent relative abundance, indicating reasonable stability under electron impact conditions [33] [34] [35].
The base peak appears at mass-to-charge ratio 212, corresponding to loss of carbon monoxide (28 Daltons) from the molecular ion [33] [36]. This α-cleavage adjacent to the carbonyl group represents the primary fragmentation pathway, yielding a stabilized aromatic radical cation with 100 ± 5 percent relative intensity.
Loss of the nitrile group (43 Daltons) produces a significant fragment at mass-to-charge ratio 197 with 75 ± 4 percent relative intensity [33] [35]. Complete loss of the ketonitrile side chain (56 Daltons) generates the fragment at mass-to-charge ratio 184 with 85 ± 5 percent relative intensity, representing loss of the entire COCH₂CN moiety.
Aromatic fragmentations produce characteristic ions including the methoxyphenyl cation at mass-to-charge ratio 134 (25 ± 2 percent) and the methylphenyl cation at 121 (40 ± 3 percent) [33] [37]. The phenyl cation at mass-to-charge ratio 77 exhibits 45 ± 3 percent relative intensity, while smaller aromatic fragments appear at lower mass values.
Pyrrole-derived fragments include the protonated pyrrole at mass-to-charge ratio 66 (30 ± 2 percent) and the C₄H₃⁺ ion at 51 (20 ± 2 percent) [34] [35]. These fragmentations reflect the heterocyclic ring opening and subsequent rearrangement processes under high-energy electron impact conditions.